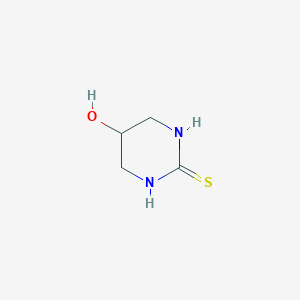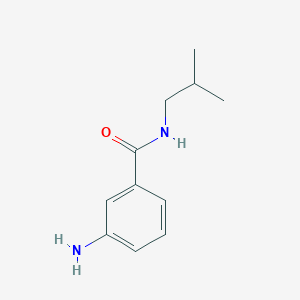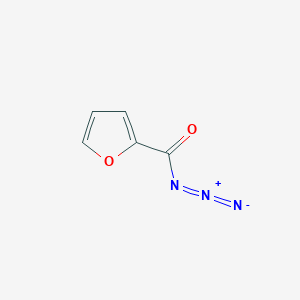
1,4-Bis(bromomethyl)cyclohexane
Overview
Description
Synthesis Analysis
The synthesis of cyclohexane derivatives often involves nucleophilic substitution reactions, as seen in the preparation of 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane (BAPC) and 4,4-bis(p-aminophenoxymethyl)-1-cyclohexene (CHEDA) . These reactions typically use starting materials such as 1,1-bis(4-hydroxyphenyl)cyclohexane or 4,4-bis(hydroxymethyl)-1-cyclohexene, which are then reacted with halogenated compounds like p-chloronitrobenzene. Catalytic reduction steps are often employed to convert nitro groups to amino groups in these syntheses.
Molecular Structure Analysis
The molecular structures of cyclohexane derivatives are influenced by the substituents attached to the cyclohexane ring. For instance, the isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines exhibit specific conformations due to the interactions between the pyridine rings and the cyclohexane rings . The crystal structure of 1,1'-bis(3-methyl-4-hydroxyphenyl) cyclohexane provides detailed information on bond lengths, angles, and intermolecular interactions, which are crucial for understanding the physical properties of these compounds .
Chemical Reactions Analysis
Cyclohexane derivatives can undergo various chemical reactions, including bromination and epoxidation, as demonstrated with CHEDA . These reactions modify the cyclohexane ring by adding functional groups, which can alter the physical and chemical properties of the compound. The reactivity of specific positions on the cyclohexane ring, such as the double bond in CHEDA, is a key factor in these transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexane derivatives are determined by their molecular structure and the nature of their substituents. Polyamides derived from BAPC exhibit good solubility in polar organic solvents and form transparent, flexible films . The glass transition temperatures and thermal stability of these polymers are also notable, with Tg values ranging from 188 to 240°C and mass loss temperatures between 473 and 499°C in air . Similarly, aromatic polyimides from CHEDA show solubility in polar aprotic solvents and high thermal stability, with no significant weight losses below 450°C in nitrogen .
Scientific Research Applications
Bromination Studies
- Temperature Effects in Bromination : The bromination of 1,2-dimethylenecyclohexane, related to 1,4-Bis(bromomethyl)cyclohexane, shows different products at various temperatures. At low temperatures, it yields 1,2-bis(bromomethyl)cyclohex-1-en, while at room temperature, it leads to 1,4 addition products. High-temperature bromination produces radical bromination products. This study is crucial for understanding the bromination mechanisms of similar compounds (Altundas, 2019).
Catalytic Activity
- Cyclohexane Oxidation : A study on a copper(II) complex with cyclohexane-1,4-dicarboxylate showed its effectiveness as a pre-catalyst for the oxidation of cyclohexane. This indicates the potential of similar cyclohexane derivatives in catalytic applications, especially in mild oxidation conditions (Hazra et al., 2014).
Photophysical Properties
- Model Studies for Poly(phenyleneethynylene) : Research on 1,4-bis(phenylethynyl)benzene, which is structurally related to 1,4-Bis(bromomethyl)cyclohexane, provides insights into the photophysical properties of poly(phenyleneethynylene) materials. These findings are important for the development of materials with specific optical properties (Beeby et al., 2002).
Polymeric Applications
- Fullerene Polymers for Photovoltaics : Research on main-chain fullerene polymers, utilizing compounds like 1,4-bis(methylcyclohexyl ether)-2,5-dibromomethyl benzene, shows promising applications in photovoltaics. These findings are pivotal for developing new materials for solar energy conversion (Hiorns et al., 2009).
Chemical Synthesis
Selenium Transfer and Alkoxyselenation : The reaction of bis(2-bromoethyl) selenium dibromide with cyclohexene demonstrates the potential of similar bromomethyl compounds in chemical synthesis, particularly in the formation of selenium-containing organic compounds (Takanohashi et al., 1993).
Thermal Degradation of Polyimides : Studies on polyimides derived from alicyclic-containing diamines, such as 1,4-bis(4-aminophenoxymethylene)cyclohexane, provide valuable information on the thermal properties and degradation behavior of these polymers. This research is crucial for understanding the stability and application of such polymeric materials in high-temperature environments (Chen et al., 2008).
properties
IUPAC Name |
1,4-bis(bromomethyl)cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14Br2/c9-5-7-1-2-8(6-10)4-3-7/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYALOPJJAPLQSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00394214 | |
| Record name | 1,4-bis(bromomethyl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(bromomethyl)cyclohexane | |
CAS RN |
35541-75-4 | |
| Record name | 1,4-bis(bromomethyl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Bis(bromomethyl)cyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol](/img/structure/B1273514.png)

![1H-Indene-1,3(2H)-dione, 2-[3-(4-bromophenyl)-1-oxo-2-propenyl]-](/img/structure/B1273519.png)





